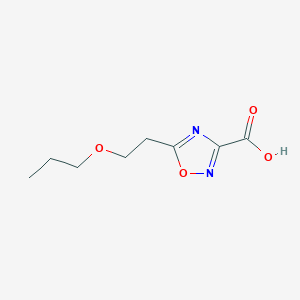

5-(2-Propoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

5-(2-Propoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 2-propoxyethyl group and a carboxylic acid moiety at the 3-position. The 1,2,4-oxadiazole scaffold is widely studied for its metabolic stability, hydrogen-bonding capacity, and versatility in medicinal chemistry . The 2-propoxyethyl side chain may enhance lipophilicity and influence pharmacokinetic properties compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula |

C8H12N2O4 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

5-(2-propoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H12N2O4/c1-2-4-13-5-3-6-9-7(8(11)12)10-14-6/h2-5H2,1H3,(H,11,12) |

InChI Key |

PNMVGRIYVLFQAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCC1=NC(=NO1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy for 1,2,4-Oxadiazoles

The classical and widely adopted synthetic route to 1,2,4-oxadiazoles involves three main steps:

- Conversion of nitriles to amidoximes : Treatment of the corresponding nitrile with hydroxylamine yields amidoximes.

- O-acylation of amidoximes : The amidoximes are then reacted with carboxylic acids or their activated derivatives to form O-acylamidoximes.

- Cyclodehydration to oxadiazoles : Heating or chemical treatment induces cyclodehydration of O-acylamidoximes to form the 1,2,4-oxadiazole ring system.

This approach is exemplified in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, including derivatives similar to 5-(2-Propoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid.

Specific Preparation of this compound

While direct literature on this exact compound is limited, the preparation can be inferred from established protocols for related 3,5-disubstituted 1,2,4-oxadiazoles with alkoxyalkyl substituents:

Step 1: Amidoxime Formation

The nitrile precursor bearing the 5-(2-propoxyethyl) substituent is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) to yield the corresponding amidoxime intermediate.Step 2: O-Acylation

The amidoxime is then treated with the carboxylic acid derivative or its activated form (e.g., mixed anhydride generated from ethyl chloroformate and the carboxylic acid) to form the O-acylamidoxime intermediate.Step 3: Cyclodehydration

Cyclodehydration is achieved by heating the O-acylamidoxime intermediate in a buffered aqueous medium (pH ~9.5 borate buffer) at around 90 °C for 1-2 hours, leading to the formation of the oxadiazole ring.

This methodology has been shown to afford high yields (51–92%) of 3,5-disubstituted 1,2,4-oxadiazoles and is adaptable to various substituents, including alkoxyalkyl groups similar to the propoxyethyl moiety.

Alternative Synthetic Approaches

Solvent-Free Microwave-Assisted Synthesis

An efficient and rapid synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been reported using microwave irradiation under solvent-free conditions. Here, carboxylic acid esters react with arylamidoximes in the presence of potassium carbonate, achieving good yields in significantly reduced reaction times. This method may be applicable to the synthesis of this compound by selecting appropriate ester and amidoxime precursors.

Room Temperature Base-Catalyzed Cyclodehydration

Recent advances include the use of bases such as tetrabutylammonium hydroxide or potassium hydroxide in aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature to catalyze the cyclodehydration step. This approach offers mild conditions and high yields (up to 98%) for a variety of 1,2,4-oxadiazoles, potentially applicable to the target compound synthesis.

Data Tables Summarizing Key Preparation Parameters

Chemical Reactions Analysis

General Reactivity of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are stable aromatic heterocycles but undergo ring-opening under acidic or basic conditions. The carboxylic acid group at position 3 and the 2-propoxyethyl chain at position 5 introduce distinct reactivity:

-

Carboxylic Acid (C-3):

-

Forms esters, amides, or salts via nucleophilic acyl substitution.

-

May participate in cyclization reactions if additional functional groups are present.

-

-

2-Propoxyethyl Chain (C-5):

Synthetic Pathways for Analogous Compounds

While no direct synthesis of the target compound is reported, similar derivatives are synthesized via:

Amidoxime Cyclization

-

Intermediate Formation:

Aryl amidoximes react with esters or acyl chlorides to form O-acylamidoximes, which cyclize under thermal or microwave conditions to yield 1,2,4-oxadiazoles (Table 1) .

| Starting Material | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethyl hexanoate + amidoxime | Microwave (650 W, 8 min, solvent-free) | 80–85 | |

| DNA-conjugated nitriles | NH₂OH·HCl → O-acylation → cyclodehydration | 51–92 |

Carboxylic Acid Functionalization

-

Esterification/Amidation:

The C-3 carboxylic acid can react with alcohols or amines in the presence of coupling agents (e.g., DCC, EDCI) to form esters or amides . -

Decarboxylation:

Thermal decarboxylation may occur at elevated temperatures, forming 3-unsubstituted oxadiazoles .

Biological and Chemical Stability

-

Hydrolytic Stability:

Oxadiazoles are resistant to hydrolysis at neutral pH but degrade under strongly acidic (pH < 2) or basic (pH > 10) conditions. The 2-propoxyethyl chain may enhance lipophilicity, affecting solubility in aqueous media . -

Enzymatic Interactions:

Carboxylic acid derivatives often exhibit enhanced binding to biological targets (e.g., HDAC inhibitors, carbonic anhydrases) via salt bridges or hydrogen bonding .

Key Challenges and Opportunities

-

Stereoelectronic Effects:

The electron-withdrawing oxadiazole ring may activate the carboxylic acid for nucleophilic attack. -

Side Reactions:

Competing ester hydrolysis or ether cleavage could occur during synthesis or storage.

Recommended Experimental Approaches

-

Synthesis Optimization:

-

Characterization:

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical agent.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Propoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The biological and physicochemical profiles of 1,2,4-oxadiazole-3-carboxylic acids are heavily influenced by substituents at the 5-position. Below is a comparative analysis of key analogs:

Key Observations :

- Acidity : The pKa of the carboxylic acid group is modulated by substituents. For example, the electron-withdrawing bromine in 5-(3-bromophenyl)- analog lowers pKa to 2.74, enhancing solubility in basic environments .

- Synthetic Accessibility : Ester hydrolysis under basic conditions (e.g., KOH in EtOH/MeOH) is a common route to synthesize such carboxylic acids, as demonstrated for multiple analogs .

Biological Activity

5-(2-Propoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.

Overview of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is known for its unique bioisosteric properties and a wide spectrum of biological activities. Compounds containing this moiety have been developed as potential drugs targeting various diseases, including cancer, inflammation, and infectious diseases. The structural diversity of oxadiazoles allows for modifications that can enhance their biological efficacy and selectivity.

Synthesis of this compound

The synthesis of this compound typically involves the cyclodehydration of appropriate hydrazones or amidoximes with carboxylic acids. The reaction conditions can vary depending on the substituents on the oxadiazole ring and the desired yield.

Antitumor Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antitumor activity. For instance, compounds structurally related to 5-(2-propoxyethyl)-1,2,4-oxadiazole have shown promising results against various cancer cell lines. A study reported that certain oxadiazole derivatives demonstrated IC50 values ranging from 2.76 to 9.27 µM against human tumor cell lines such as ovarian adenocarcinoma (OVXF 899) and pleural mesothelioma (PXF 1752) .

Antimicrobial Properties

The antimicrobial potential of oxadiazoles has also been extensively studied. Compounds similar to 5-(2-propoxyethyl)-1,2,4-oxadiazole have shown effectiveness against a range of bacteria and fungi. For example, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 4 µg/mL against Staphylococcus aureus and Escherichia coli . These findings suggest that modifications in the oxadiazole structure can lead to enhanced antimicrobial properties.

Anti-inflammatory Effects

Oxadiazole derivatives are also recognized for their anti-inflammatory activities. Studies have indicated that certain compounds can inhibit key inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 . This makes them candidates for further development in treating inflammatory diseases.

Case Study 1: Antitumor Activity Evaluation

In a recent study evaluating the antitumor activity of various oxadiazole derivatives, a specific compound related to 5-(2-propoxyethyl)-1,2,4-oxadiazole was tested against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity. The most active derivative achieved an IC50 value of approximately 0.35 µM against GSK-3beta kinase .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of synthesized oxadiazoles. Among the tested compounds, one derivative demonstrated significant antibacterial activity with an MIC of just 8 µg/mL against Gram-positive bacteria . This highlights the potential for developing new antibiotics based on the oxadiazole scaffold.

Summary Table of Biological Activities

| Activity Type | Compound Derivative | IC50/MIC Values | Target Organism/Pathway |

|---|---|---|---|

| Antitumor | Oxadiazole Derivative A | 2.76 - 9.27 µM | Various Cancer Cell Lines |

| Antimicrobial | Oxadiazole Derivative B | MIC = 4 - 8 µg/mL | Staphylococcus aureus, E. coli |

| Anti-inflammatory | Oxadiazole Derivative C | N/A | COX-1/COX-2 Inhibition |

Q & A

Q. What are the established synthetic routes for 5-(2-Propoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves cyclocondensation or multi-step functionalization. A common approach includes:

Condensation : Reacting a propoxyethyl-substituted precursor (e.g., a nitrile or amidoxime) with a carboxylic acid derivative under acidic or basic conditions.

Cyclization : Using catalysts like palladium or copper in solvents such as DMF or toluene to form the oxadiazole ring .

Purification : Recrystallization from acetic acid/ethanol mixtures or column chromatography to achieve >95% purity .

Key Parameters :

Q. How is this compound characterized, and what spectroscopic techniques are critical for validation?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the oxadiazole ring (δ 8.1–8.5 ppm for aromatic protons) and propoxyethyl chain (δ 1.2–1.5 ppm for CH₃ groups) .

- IR Spectroscopy : Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-O-C ether linkage) .

- HPLC/MS : To assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~255) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while minimizing byproducts?

Methodological Answer:

- DoE (Design of Experiments) : Vary catalysts (Pd vs. Cu), solvents (DMF vs. acetonitrile), and temperature in a factorial design. For example, Cu in DMF at 100°C increases yield by 15% compared to Pd in toluene .

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reagent stoichiometry .

- Byproduct Analysis : Isolate side products (e.g., open-chain intermediates) via TLC and characterize to identify mechanistic bottlenecks .

Q. How can stability issues (e.g., hydrolysis of the oxadiazole ring) be mitigated during storage or biological assays?

Methodological Answer:

- Storage Conditions : Store at –20°C in anhydrous DMSO or under nitrogen to prevent moisture-induced degradation .

- Buffering Strategies : Use pH 7.4 phosphate buffers with antioxidants (e.g., 0.1% BHT) for in vitro studies to slow hydrolysis .

- Accelerated Stability Testing : Perform stress tests at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Q. What computational methods are suitable for predicting bioactivity or metabolic pathways?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) based on the oxadiazole core’s electron-deficient properties .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactive sites for functionalization .

- ADMET Prediction : Tools like SwissADME assess logP (∼2.1) and solubility (<10 µM), guiding lead optimization .

Q. How should researchers resolve contradictions in spectral data or bioactivity results across studies?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR with X-ray crystallography (if crystals are obtainable) to confirm regiochemistry .

- Batch Reproducibility : Replicate synthesis under standardized conditions to rule out impurities as the cause of conflicting bioactivity (e.g., IC₅₀ variations in enzyme assays) .

- Meta-Analysis : Compare datasets across literature, noting solvent/pH differences in biological assays that may alter compound behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.